molecular formula C19H23N5O2S B10972328 N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10972328
M. Wt: 385.5 g/mol
InChI Key: JVEXXQZOINLXRG-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothieno-pyrimidine core with a pyrazole carboxamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Benzothieno-Pyrimidine Core

      Starting Materials: 2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothiophene and appropriate amines.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like trifluoroacetic acid or sodium ethoxide.

  • Attachment of the Pyrazole Carboxamide Moiety

      Starting Materials: 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Reaction Conditions: Amidation reactions in the presence of coupling agents and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized derivatives with varied biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be used as a probe to study enzyme interactions and cellular pathways due to its potential binding affinity to specific biological targets.

Medicine

Medically, this compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: Similar in structure but with variations in the pyrazole or benzothieno-pyrimidine rings.

    Benzothieno-pyrimidine derivatives: Compounds with similar core structures but different substituents, affecting their biological activity and chemical properties.

    Pyrazole carboxamide derivatives: Compounds with similar pyrazole moieties but different attached groups, influencing their reactivity and applications.

Uniqueness

N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its dual-ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C19H23N5O2S/c1-9-6-7-13-14(8-9)27-18-16(13)19(26)24(12(4)20-18)22-17(25)15-10(2)21-23(5)11(15)3/h9H,6-8H2,1-5H3,(H,22,25)

InChI Key

JVEXXQZOINLXRG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=C(N(N=C4C)C)C

Origin of Product

United States

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